molecular formula C27H31N3O4S B14966717 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B14966717
M. Wt: 493.6 g/mol
InChI Key: NRZXEACWRUFHIY-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative characterized by a fused [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core, a 6-thioxo group, and a hexyl chain terminating in a 4-benzylpiperidin-1-yl-6-oxo moiety. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The 4-benzylpiperidinyl substituent likely contributes to lipophilicity and receptor binding affinity, as piperidine derivatives are common pharmacophores in medicinal chemistry .

Properties

Molecular Formula

C27H31N3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

7-[6-(4-benzylpiperidin-1-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H31N3O4S/c31-25(29-13-10-20(11-14-29)15-19-7-3-1-4-8-19)9-5-2-6-12-30-26(32)21-16-23-24(34-18-33-23)17-22(21)28-27(30)35/h1,3-4,7-8,16-17,20H,2,5-6,9-15,18H2,(H,28,35)

InChI Key

NRZXEACWRUFHIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Dioxolo Ring: This step involves the cyclization of appropriate diol precursors under dehydrating conditions.

    Thioxo Group Introduction: The thioxo group can be introduced via thiolation reactions using reagents such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the quinazolinone core.

    Reduction: Reduction reactions can be used to modify the oxo and thioxo groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various functional groups onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives, while reduction can yield various hydroxy and thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it useful for investigating enzyme mechanisms, receptor-ligand interactions, and cellular signaling pathways.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new drugs for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with various metals makes it useful for applications in catalysis, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Piperazine Ring

  • 7-[6-(4-Cyclohexylpiperazin-1-yl)-6-oxohexyl] analog (): Replacing the 4-benzylpiperidin group with a 4-cyclohexylpiperazine reduces aromaticity and increases steric bulk. Cyclohexyl groups may enhance metabolic stability compared to benzyl groups, which are prone to oxidative degradation .
  • 7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl} analog () :
    The shorter butyl chain (vs. hexyl) and 2,3-dimethylphenyl substituent introduce steric hindrance and electron-donating effects. Dimethyl groups could improve lipophilicity (logP), favoring blood-brain barrier penetration, but may reduce water solubility. Piperazine’s dual hydrogen-bonding capacity might enhance target affinity compared to piperidine .

Core Modifications: Benzimidazole vs. Dioxolo-Quinazolinone

Quinazolinones fused with benzimidazole (e.g., 3-(2-phenyl-1H-benzoimidazol-5-yl)-3H-quinazolin-4-one derivatives) exhibit notable cytotoxicity, with IC₅₀ values in the micromolar range against cancer cell lines . The benzimidazole moiety’s planar structure facilitates intercalation with DNA or kinase inhibition, whereas the dioxolo-thioxo core in the target compound may prioritize thiol-mediated mechanisms (e.g., glutathione interaction) .

Electronic and Thermodynamic Properties

These values suggest moderate reactivity and electron-accepting capacity.

Cytotoxicity and Antitubercular Potential

  • Cytotoxicity: Benzimidazole-quinazolinone hybrids (e.g., 8a-8f) showed IC₅₀ values of 8–32 μM against MCF-7 and HeLa cells .
  • Antitubercular activity: Enzymatically synthesized triazole-fused quinazolinones () exhibited MIC values <10 μg/mL against Mycobacterium tuberculosis. The 4-benzylpiperidin group in the target compound may enhance penetration into mycobacterial membranes .

Biological Activity

The compound 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Research on related compounds in the quinazoline family has indicated potential anticonvulsant effects. For instance, derivatives featuring benzylpiperidine have shown significant interaction with GABA_A receptors, which are critical in the modulation of neuronal excitability. A study demonstrated that certain derivatives exhibited effective anticonvulsant properties with favorable therapeutic indices compared to established medications like carbamazepine .

2. Monoamine Oxidase Inhibition

Compounds similar to the one have been evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B). Inhibition of these enzymes is crucial for managing mood disorders and neurodegenerative diseases. For example, a related compound showed potent MAO-B inhibition with an IC50 value of 0.203 μM, indicating strong potential for therapeutic applications in depression and Parkinson's disease .

3. Neuroprotective Effects

Studies have suggested that compounds containing the benzylpiperidine structure exhibit neuroprotective properties by inhibiting oxidative stress and promoting neuronal survival in models of neurodegeneration . This is particularly relevant for conditions like Alzheimer's disease, where metal chelation and inhibition of amyloid aggregation are beneficial.

Case Studies

Several studies have explored the biological implications of related compounds:

  • Anticonvulsant Study : A series of quinazoline derivatives were tested in vivo for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that modifications to the benzylpiperidine moiety significantly influenced efficacy and safety profiles .
  • MAO Inhibition : A comparative analysis highlighted that compounds with similar structures to our target compound demonstrated varying degrees of MAO inhibition. The structure–activity relationship (SAR) suggested that specific substitutions on the phenyl ring enhanced inhibitory potency against MAO-B .

Research Findings Summary Table

Compound Activity IC50 Value Reference
7cAnticonvulsant9.5 mg/kg (MES)
S5MAO-B Inhibition0.203 μM
DNP-BIMNeuroprotectionN/A

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